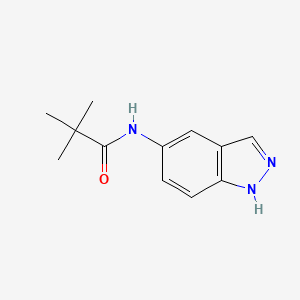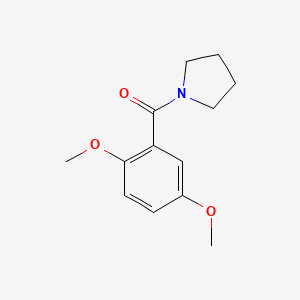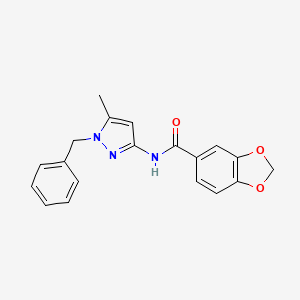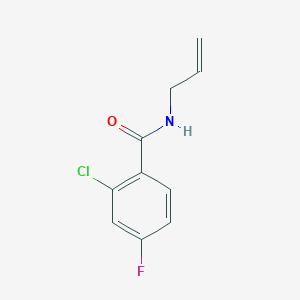
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide, also known as GSK2831781, is a small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the protein kinase B (PKB), also known as Akt, which is a key regulator of cell survival, growth, and proliferation.
作用機序
The mechanism of action of N-(1H-indazol-5-yl)-2,2-dimethylpropanamide is through the inhibition of the protein kinase B (PKB) or Akt. PKB is a key regulator of cell survival, growth, and proliferation, and is often overexpressed in cancer cells. Inhibition of PKB by N-(1H-indazol-5-yl)-2,2-dimethylpropanamide leads to the induction of apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. Additionally, it has been shown to have neuroprotective effects, by reducing the accumulation of amyloid-beta peptide in the brain.
実験室実験の利点と制限
One of the advantages of using N-(1H-indazol-5-yl)-2,2-dimethylpropanamide in lab experiments is its specificity for PKB or Akt. This allows for targeted inhibition of cancer cells without affecting normal cells. However, one of the limitations of using N-(1H-indazol-5-yl)-2,2-dimethylpropanamide is its low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of N-(1H-indazol-5-yl)-2,2-dimethylpropanamide. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the optimization of the pharmacokinetics and pharmacodynamics of the compound for improved therapeutic efficacy. Additionally, the use of N-(1H-indazol-5-yl)-2,2-dimethylpropanamide in combination with other therapies, such as chemotherapy or radiation therapy, is an area of future research. Finally, the exploration of the potential use of N-(1H-indazol-5-yl)-2,2-dimethylpropanamide in the treatment of other diseases, such as inflammatory diseases, is an area of future research.
Conclusion
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer and neurodegenerative diseases. Its specificity for PKB or Akt makes it a promising candidate for targeted therapy. Further research is needed to optimize its pharmacokinetics and pharmacodynamics, and explore its potential use in combination therapies and other diseases.
合成法
The synthesis of N-(1H-indazol-5-yl)-2,2-dimethylpropanamide involves several steps. The first step is the preparation of 5-bromo-1H-indazole, which is then reacted with 2,2-dimethylpropanoyl chloride to form N-(5-bromo-1H-indazol-yl)-2,2-dimethylpropanamide. This intermediate is then reacted with sodium azide and copper sulfate to form N-(1H-indazol-5-yl)-2,2-dimethylpropanamide. The overall yield of this synthesis method is around 25%.
科学的研究の応用
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in inhibiting the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and pancreatic cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)11(16)14-9-4-5-10-8(6-9)7-13-15-10/h4-7H,1-3H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEJEXLBLIYXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-5-yl)-2,2-dimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminomethyl)phenyl]-2-imidazol-1-ylacetamide](/img/structure/B7460353.png)
![N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide](/img/structure/B7460358.png)




![3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B7460395.png)
![2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid](/img/structure/B7460411.png)

![N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7460425.png)
![N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B7460447.png)
![2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)
![Acetamide, N-[(2-fluorophenyl)methyl]-](/img/structure/B7460457.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)